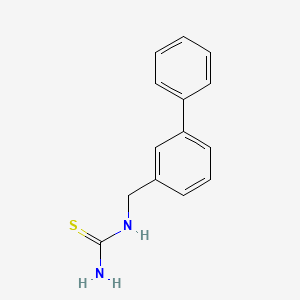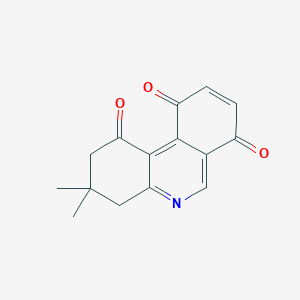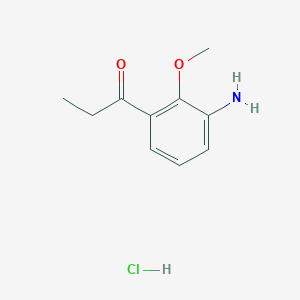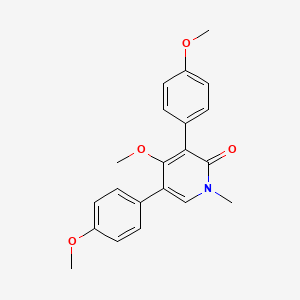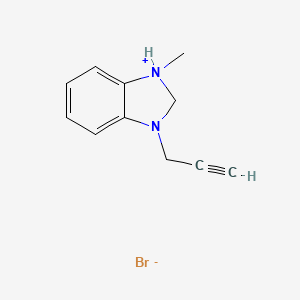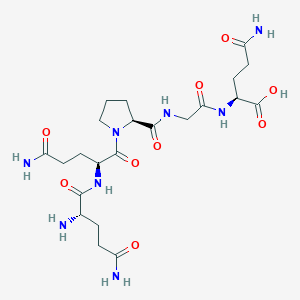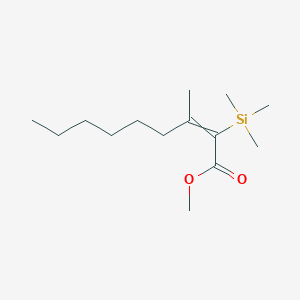![molecular formula C10H19N B14201208 2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine CAS No. 854245-62-8](/img/structure/B14201208.png)
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine, also known as bornylamine, is a bicyclic amine with a unique structure that includes a bicyclo[2.2.1]heptane framework. This compound is notable for its rigidity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine typically involves the reduction of camphor oxime. One common method includes the following steps :
Oxime Formation: D-camphor is reacted with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol and water to form camphor oxime.
Reduction: The camphor oxime is then reduced using sodium in ethanol to yield a mixture of endo- and exo-bornylamine.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles of oxime formation and reduction, often optimized for larger scales and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitramides.
Reduction: Reduction of camphor oxime to bornylamine.
Substitution: Reacts with acyl chlorides to form acetamides.
Common Reagents and Conditions
Oxidation: Sodium nitrite in acetic acid for nitramide formation.
Reduction: Sodium in ethanol for oxime reduction.
Substitution: Phosphorus pentachloride in acetonitrile for acetamide formation.
Major Products
Oxidation: N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide.
Reduction: Endo- and exo-bornylamine.
Substitution: N-(bornan-2-yl)acetamides.
Aplicaciones Científicas De Investigación
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can influence biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor)
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (Borneol)
- N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine
Uniqueness
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine is unique due to its amine functional group, which imparts different reactivity and biological activity compared to its ketone (camphor) and alcohol (borneol) counterparts. This makes it a valuable compound in both synthetic chemistry and biological research.
Propiedades
Número CAS |
854245-62-8 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
2,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-8(9)10(3,11)6-7/h7-8H,4-6,11H2,1-3H3 |
Clave InChI |
LPJKJAQLKOYAJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1C(C2)(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
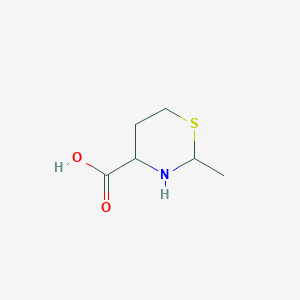
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
